3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile

Description

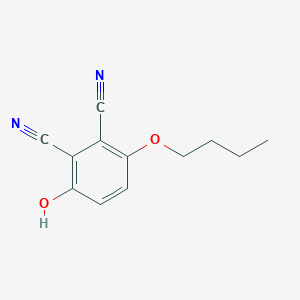

3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile is a substituted benzene-dicarbonitrile derivative characterized by a butoxy (–OC₄H₉) group at position 3 and a hydroxyl (–OH) group at position 6 on the aromatic ring. This compound belongs to the family of 1,2-dicarbonitrile derivatives, which are widely studied for their electron-deficient cores and applications in materials science, including organic electronics, nonlinear optics (NLO), and dye-sensitized solar cells (DSSCs) .

Properties

CAS No. |

75941-32-1 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-butoxy-6-hydroxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-2-3-6-16-12-5-4-11(15)9(7-13)10(12)8-14/h4-5,15H,2-3,6H2,1H3 |

InChI Key |

FQRBSQCQTSDWST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves several steps. One common synthetic route includes the reaction of 3-butoxyphenol with cyanogen bromide under specific conditions to yield the desired product . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | Not reported | Moderate (DMSO, DMF) | ~3.2 (estimated) |

| DDQ | 215–220 | Low (CHCl₃, ether) | 2.5 |

| 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | 48–49 | High (DCM, THF) | ~3.5 |

Biological Activity

3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile (CAS Number: 75941-32-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

- InChI Key : FQRBSQCQTSDWST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various signaling pathways and molecular targets. Research indicates that this compound may modulate:

- Apoptosis Pathways : It has been shown to influence apoptotic signaling pathways, potentially promoting cell death in certain cancer cell lines.

- G Protein Signaling Pathways : The compound may interact with G protein-coupled receptors, affecting cellular responses to external stimuli.

- MAPK Signaling Pathway : It could play a role in the modulation of MAPK pathways, which are crucial for cell proliferation and differentiation.

Biological Activities

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

-

Anticancer Activity

- Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of specific cancer cell lines, suggesting potential therapeutic applications in oncology.

-

Anti-inflammatory Effects

- The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP. This suggests a potential mechanism through which the compound exerts its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.